molecular formula C14H19N3O5S2 B2995880 N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide CAS No. 872986-92-0

N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide

Cat. No.: B2995880
CAS No.: 872986-92-0
M. Wt: 373.44
InChI Key: IONCHHGLVGJARS-UHFFFAOYSA-N
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Description

N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide typically involves multiple steps, starting with the preparation of the core oxazine ring. The process may include the following steps:

  • Formation of the oxazine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

  • Introduction of the thiophene sulfonyl group: This step involves the reaction of the oxazine ring with thiophene-2-sulfonyl chloride under specific conditions.

  • Attachment of the cyclopropyl group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide has diverse applications in scientific research:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: The compound's unique properties make it suitable for use in materials science and other industrial applications.

Mechanism of Action

The mechanism by which N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • N-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]ethanediamide

  • N-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]amide

Uniqueness: N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture distinguishes it from similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential impact across various fields

Properties

IUPAC Name

N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S2/c18-13(14(19)16-10-4-5-10)15-9-11-17(6-2-7-22-11)24(20,21)12-3-1-8-23-12/h1,3,8,10-11H,2,4-7,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONCHHGLVGJARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NC2CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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